molecular formula C3H7NNaO2+ B128030 Sodium sarcosinate CAS No. 4316-73-8

Sodium sarcosinate

Cat. No.: B128030
CAS No.: 4316-73-8
M. Wt: 112.08 g/mol
InChI Key: ZUFONQSOSYEWCN-UHFFFAOYSA-M
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Description

Sodium sarcosinate, also known as sodium N-methylglycinate, is an anionic surfactant derived from sarcosine, a natural amino acid found in muscles and other body tissues. It is widely used in personal care products such as shampoos, toothpaste, and shaving foams due to its excellent foaming and cleansing properties. This compound is known for its mildness and biodegradability, making it an environmentally friendly choice in various applications.

Mechanism of Action

Target of Action

Sodium sarcosinate, also known as sarcosyl, is primarily used as a surfactant in various industries, including personal care and household cleaning . It targets the skin and hair, where it functions as a foaming and cleansing agent . It is also known to inhibit an enzyme (5 alpha-reductase) responsible for androgen hormone metabolism, which in turn promotes sebum production .

Mode of Action

this compound works by attracting excess oil and dirt, then carefully removing the grime from the hair or skin by emulsifying it so it rinses easily away with water . It is amphiphilic due to the hydrophobic 12-carbon chain and the hydrophilic carboxylate .

Biochemical Pathways

this compound is derived from sarcosine, an amino acid that occurs naturally in the body . It is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .

Pharmacokinetics

It is known to be readily biodegradable under aerobic conditions . This means that when exposed to oxygen, microorganisms can efficiently break down this compound into harmless byproducts .

Result of Action

Regular use of a product with this compound has been shown to improve the appearance of the hair (especially locks that are damaged) by boosting shine and body .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the rate at which this compound is degraded . It is also worth noting that the biodegradability of this compound may vary depending on the specific conditions of the environment . Despite these factors, this compound is considered environmentally friendly due to its high biodegradability and low toxicity .

Biochemical Analysis

Biochemical Properties

Sodium sarcosinate is an amphiphilic molecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties . This characteristic allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it is used as a detergent in cell lysis, which involves breaking down the cell membrane to release its contents .

Cellular Effects

The effects of this compound on cells are primarily related to its surfactant properties. As a surfactant, it can interact with cell membranes, potentially influencing cell function

Molecular Mechanism

The molecular mechanism of this compound largely stems from its surfactant properties. It can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its surfactant properties can influence the stability and degradation of other compounds in a solution . Detailed information on its long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound may be involved in certain metabolic pathways due to its derivation from the amino acid sarcosine It could potentially interact with enzymes or cofactors in these pathways, influencing metabolic flux or metabolite levels

Transport and Distribution

As a small, soluble molecule, this compound can be transported and distributed within cells and tissues . Its amphiphilic nature may influence its localization or accumulation within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium sarcosinate is synthesized through the reaction of sarcosine with sodium hydroxide. The process involves the neutralization of sarcosine with sodium hydroxide, resulting in the formation of this compound. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced by condensing hydroxyacetonitrile and methylamine to obtain methylaminoacetonitrile. This intermediate is then hydrolyzed with sodium hydroxide to yield sodium methylaminoacetate, which is further processed to obtain high-purity this compound. The process involves steps such as neutralization, separation, and drying to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium sarcosinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Metal sarcosinates.

Scientific Research Applications

Sodium sarcosinate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Sodium lauroyl sarcosinate: An anionic surfactant derived from sarcosine and lauric acid, used in similar applications as sodium sarcosinate but with a longer hydrophobic chain.

    Sodium cocoyl sarcosinate: Derived from sarcosine and coconut fatty acids, known for its mildness and used in personal care products.

Comparison:

This compound stands out due to its balance of mildness, biodegradability, and effective surfactant properties, making it a versatile and environmentally friendly choice in various applications.

Properties

IUPAC Name

sodium;2-(methylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFONQSOSYEWCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-97-1 (Parent), 68411-97-2 (Parent)
Record name Sarcosine sodium salt
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Record name Amides, coconut oil, with sarcosine, sodium salts
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DSSTOX Substance ID

DTXSID5027568
Record name Sarcosine sodium salt
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Molecular Weight

111.08 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Glycine, N-methyl-, N-coco acyl derivs., sodium salts
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Record name Glycine, N-methyl-, sodium salt (1:1)
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CAS No.

4316-73-8, 61791-59-1, 68411-98-3, 68411-99-4
Record name Sarcosine sodium salt
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Record name Amides, coconut oil, with sarcosine, sodium salts
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Record name Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts
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Record name Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts
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Record name Glycine, N-methyl-, N-coco acyl derivs., sodium salts
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Record name Glycine, N-methyl-, sodium salt (1:1)
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Record name Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts
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Record name Sarcosine sodium salt
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Record name Sodium sarcosinate
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Record name SODIUM SARCOSINATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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